Monoolein

Description

Glyceryl monooleate is a natural product found in Nelumbo nucifera and Saposhnikovia divaricata with data available.

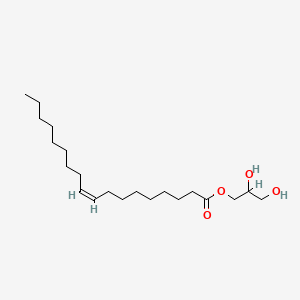

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042003 | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

111-03-5, 25496-72-4, 67701-32-0 | |

| Record name | Glycerol 1-monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monooleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-oleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

monoolein physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Monoolein

Introduction

This compound, also known as glyceryl monooleate or 1-monooleoylglycerol, is a monoglyceride formed from the esterification of oleic acid and glycerol.[1][2] It is an amphiphilic polar lipid with a long, hydrophobic hydrocarbon tail and a hydrophilic glycerol head.[2] This unique molecular structure allows this compound to self-assemble in the presence of water into various lyotropic liquid crystalline phases, including lamellar, hexagonal, and complex bicontinuous cubic structures.[1][3][4] Its biocompatibility, biodegradability, and status as 'generally recognized as safe' (GRAS) make it a valuable excipient in the pharmaceutical, cosmetic, and food industries.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its significance in scientific research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound can vary depending on its purity and the presence of di- and triglycerides.[1][3] It typically appears as a yellow oil, a soft solid, or white to off-white plates.[5][6]

General Properties

A summary of the general physical and chemical identifiers for this compound is presented below.

| Property | Value | Citations |

| Molecular Formula | C21H40O4 | [3][7][8] |

| Molecular Weight | 356.54 g/mol | [3][5][7] |

| CAS Number | 111-03-5 / 25496-72-4 | [7][9][10] |

| Appearance | White powder; pale yellow viscous oily liquid; yellow oil or soft solid. | [2][3][5] |

| Odor | Faint fatty odor; sweet. | [1][2][5] |

| Density | 0.9407 g/cm³ (at 35 °C) 0.9420 g/cm³ (at 20 °C) 0.96 g/cm³ (at 25 °C) | [1][7][8][9][10][11] |

| Refractive Index | 1.46384 (at 35 °C, 589.3 nm) 1.479 1.4626 (at 40 °C, 589.3 nm) | [1][5][7][9] |

| LogP (XLogP3) | 6.5 - 6.71 | [3][5][7] |

| Hydrogen Bond Donors | 2 | [3] |

| Topological Polar Surface Area | 66.76 Ų | [5][7] |

Thermal Properties

The thermal behavior of this compound is critical for its applications, particularly in drug delivery systems that are sensitive to temperature changes.

| Property | Value | Citations |

| Melting Point | 35 - 37 °C 38.5 °C 36 °C 37.5 °C | [1][3][5][8][9][10] |

| Boiling Point | 483.3 ± 35.0 °C (at 760 mmHg) 238-240 °C (at 3 Torr/mmHg) | [5][7][10][11] |

| Flash Point | 155.4 ± 19.4 °C 180 °C 156.3 °C | [1][5][7][8] |

Solubility

This compound's amphiphilic nature dictates its solubility profile. It is practically insoluble in water but soluble in various organic solvents.

| Solvent | Solubility | Citations |

| Water | Insoluble (<3.57 mg/L at 30 °C; 5.3E-3 g/L at 25 °C) | [1][2][3][7] |

| Chloroform | Soluble (50 mg/mL, clear, colorless) | [1][5][9] |

| Ethanol | Soluble (especially hot) | [3][11] |

| Ether | Soluble | [3][11] |

| Organic Solvents | Soluble (hot) | [3][11] |

Polymorphism and Phase Behavior

One of the most significant properties of this compound is its ability to form various lyotropic liquid crystalline phases when mixed with water.[1][3] These self-assembled structures are crucial for its application in creating nanostructured drug delivery systems like cubosomes and hexosomes. The primary phases include:

-

Lamellar (Lα) Phase: A layered structure of lipid bilayers separated by water.

-

Bicontinuous Cubic (V2) Phases: Complex, ordered, three-dimensional structures with a continuous lipid bilayer separating two non-intersecting water channels. The most common cubic phases formed by this compound are the Gyroid (Ia3d) and Diamond (Pn3m).[4][12][13]

-

Inverted Hexagonal (HII) Phase: A structure composed of water channels arranged in a hexagonal lattice, encapsulated by a continuous lipid monolayer.[4][13]

The transition between these phases is influenced by factors such as temperature, pressure, hydration level, and the presence of additives like polymers, salts, or other lipids.[4][12][14][15] For instance, in excess water, this compound typically forms a cubic Pn3m phase, which can transition to an inverted hexagonal phase at higher temperatures (above 95°C).[4]

Caption: Relationship between key factors and this compound's lyotropic liquid crystal phases.

Experimental Protocols

Characterizing the physicochemical properties of this compound requires a suite of analytical techniques. The workflow typically involves sample preparation followed by analysis using methods that probe thermal, structural, and compositional properties.

Caption: A typical experimental workflow for the physicochemical characterization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal behavior of this compound, including its melting point and the temperatures of phase transitions between its different crystalline and liquid crystalline forms.[16][17]

-

Objective: To determine the temperature and enthalpy of phase transitions.

-

Methodology:

-

A small, precisely weighed amount of the this compound sample (e.g., ~2 mg) is sealed in an aluminum pan.[14] For hydrated systems, a specific amount of water or buffer is added before sealing.[14]

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating and/or cooling at a constant rate (e.g., 2.0 K/min).[14]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic (heat absorbing) or exothermic (heat releasing) events, such as melting or crystallization, appear as peaks in the resulting thermogram. The peak temperature indicates the transition temperature.[14][16]

-

X-ray Diffraction (XRD)

XRD, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD), is the primary technique for identifying the specific liquid crystalline phases formed by this compound and for determining their structural parameters, such as lattice constants.[4][12][14]

-

Objective: To identify the crystal structure (WAXD) and the mesophase structure (SAXS) of this compound systems.

-

Methodology:

-

The this compound sample, often hydrated and sealed in a thin glass X-ray capillary, is placed in the path of a focused X-ray beam.[18][19]

-

The X-rays are scattered by the ordered molecular arrangement within the sample.

-

A 2D detector records the scattering pattern at different angles.[18]

-

SAXS (Small Angles): Detects scattering from larger-scale structures (1-100 nm), which is used to identify the type of liquid crystalline phase (lamellar, cubic, hexagonal) based on the characteristic ratios of the peak positions.[14][20]

-

WAXD (Wide Angles): Detects scattering from molecular-level spacing, providing information about the packing of the lipid acyl chains (e.g., crystalline vs. liquid-like).[14]

-

Simultaneous SAXS/WAXD/DSC measurements can be performed to correlate structural changes directly with thermal events.[14]

-

Chromatography

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its content relative to impurities like free oleic acid, diglycerides (diolein), and triglycerides (triolein).[21]

-

Objective: To separate and quantify the components in a this compound sample.

-

Methodology (Thin-Layer Chromatography - TLC):

-

A stationary phase, such as a silica gel plate (sometimes impregnated with boric acid to improve separation of positional isomers), is used.[21]

-

The this compound sample is dissolved in a suitable solvent and spotted onto the plate.

-

The plate is placed in a chamber containing a mobile phase, which is a solvent mixture (e.g., hexane/ether/acetic acid).[21]

-

As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, leading to separation.

-

The separated spots can be visualized and quantified, for example, using a flame ionization detector (TLC-FID).[21]

-

-

Methodology (Gas Chromatography - GC):

-

The sample is injected into the GC instrument, where it is vaporized.

-

An inert carrier gas moves the vaporized sample through a column (e.g., DB-5HT).[22]

-

Components separate based on their boiling points and interactions with the column's stationary phase.

-

A detector (e.g., FID) records the retention time and abundance of each component.[22]

-

Conclusion

This compound is a remarkably versatile lipid whose unique physicochemical properties, particularly its capacity for self-assembly into complex nanostructures, underpin its widespread use in advanced applications. Its well-defined thermal behavior, solubility profile, and rich phase diagram make it a model system for studying lipid polymorphism and a critical component in the formulation of sophisticated drug delivery vehicles. The experimental protocols detailed herein provide a robust framework for the characterization of this compound, enabling researchers and drug development professionals to harness its full potential in creating innovative and effective products.

References

- 1. Cas 25496-72-4,this compound | lookchem [lookchem.com]

- 2. CAS 25496-72-4: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]

- 7. This compound | CAS#:111-03-5 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. chemwhat.com [chemwhat.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. osti.gov [osti.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Monoolein Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Monoolein (1-(cis-9-Octadecenoyl)-rac-glycerol), a monoacylglycerol, is a cornerstone amphiphilic lipid in the fields of drug delivery, membrane protein crystallization, and food science.[1] Its profound importance stems from its ability to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases, most notably the bicontinuous cubic phases.[1][2] Understanding the intricate relationship between temperature, hydration, and the resulting phase behavior is paramount for harnessing the full potential of this versatile biomaterial. This guide provides a detailed exploration of the this compound-water phase diagram, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the complex relationships between its various states.

The this compound-Water Phase Diagram: A Delicate Balance of Temperature and Hydration

The phase behavior of this compound is exquisitely sensitive to both temperature and water content.[3] As an amphiphilic molecule, this compound possesses a hydrophilic headgroup and a hydrophobic tail. In the presence of water, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment, leading to the formation of various ordered structures. The sequence of phases observed with increasing hydration at a constant temperature, or with increasing temperature at a constant hydration, is a manifestation of the delicate interplay between molecular packing parameters and thermodynamic forces.

A typical temperature-composition phase diagram of the this compound-water system reveals several distinct liquid crystalline phases.[4][5][6] At low water content, a lamellar phase (Lα) is often observed, where the this compound molecules form bilayers separated by thin layers of water.[2] As the water content increases, the system transitions into the highly ordered and viscous bicontinuous cubic phases. Two of the most commonly encountered cubic phases are the gyroid (Ia3d) and the double-diamond (Pn3m) structures.[3][7] These phases are characterized by a continuous lipid bilayer that divides space into two intertwined, continuous but non-intersecting aqueous channels.[8] At even higher water content and/or higher temperatures, the inverted hexagonal phase (HII) may form, which consists of hexagonally packed cylindrical water channels surrounded by the this compound molecules.[2][3]

It is important to note that the phase behavior of this compound can also exhibit metastability. For instance, the liquid crystalline phases observed below approximately 17-20°C can be in a metastable, undercooled state.[4][9][10] The equilibrium phase at these lower temperatures is a lamellar crystal phase (Lc).[9][10]

Quantitative Phase Behavior of the this compound-Water System

The following tables summarize the approximate phase boundaries for the this compound-water system based on published data. These values can be influenced by the purity of the this compound and the experimental conditions.

| Phase | Water Content (wt%) | Temperature Range (°C) | Space Group |

| Lamellar Crystalline (Lc) | < 20 | < 17-18 | - |

| Lamellar Liquid Crystalline (Lα) | 5 - 20 | > 17 | - |

| Bicontinuous Cubic (Ia3d - Gyroid) | 20 - 35 | 20 - 90 | Ia3d |

| Bicontinuous Cubic (Pn3m - Double Diamond) | 35 - 40 | 20 - 95 | Pn3m |

| Inverted Hexagonal (HII) | > 20 | > 95 | P63/mmc |

| Fluid Isotropic (FI) / Reversed Micellar (L2) | < 5 or high temperature | > 95 | - |

Note: The transition temperatures and water content ranges are approximate and can vary. The regions often show coexistence of two phases at the boundaries.

Experimental Protocols for Characterizing the this compound Phase Diagram

The determination of the this compound phase diagram relies on a combination of complementary experimental techniques that probe the structure and thermal properties of the system.

Sample Preparation

A crucial first step is the precise and homogeneous mixing of this compound and water.

Methodology:

-

Weigh the desired amounts of high-purity this compound and water (or an aqueous buffer) into a sealed container.

-

Heat the mixture to a temperature where the this compound is in a fluid state (e.g., 40-50°C) to facilitate mixing.

-

Thoroughly mix the components using a vortex mixer or by centrifugation cycles (alternating high-speed centrifugation and vigorous mixing) until a visually homogeneous, transparent, and often highly viscous sample is obtained.

-

Allow the sample to equilibrate at the desired temperature for a sufficient period (hours to days) to ensure thermodynamic equilibrium is reached before analysis.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters. The ordered arrangement of the lipid molecules diffracts X-rays in a characteristic pattern of Bragg peaks.

Methodology:

-

Load the hydrated this compound sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., a quartz capillary).

-

Expose the sample to a collimated monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

The positions of the diffraction peaks (q-values) are used to determine the lattice parameter and identify the space group of the liquid crystalline phase. The ratio of the peak positions is characteristic of a specific phase (e.g., √2, √3, √4, ... for the Pn3m cubic phase).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the precise determination of transition temperatures and the associated enthalpy changes.

Methodology:

-

Hermetically seal a small amount of the hydrated this compound sample (typically 5-10 mg) in an aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat and/or cool the sample at a controlled rate (e.g., 1-5°C/min).

-

The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions.

Polarized Light Microscopy (PLM)

PLM is a simple yet powerful technique for visually identifying anisotropic liquid crystalline phases. Isotropic phases, like the cubic phase, appear dark under crossed polarizers, while anisotropic phases, such as the lamellar and hexagonal phases, exhibit characteristic birefringent textures.

Methodology:

-

Place a small amount of the hydrated this compound sample between a glass slide and a coverslip.

-

Observe the sample under a microscope equipped with two polarizing filters, one in the light path before the sample (polarizer) and one after the sample (analyzer), with their polarization directions oriented at 90° to each other.

-

The presence or absence of birefringence helps to distinguish between cubic and other liquid crystalline phases.

Visualizing this compound's Self-Assembly and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the this compound phase diagram.

Caption: Self-assembly of this compound into different liquid crystalline phases.

Caption: Experimental workflow for determining the this compound phase diagram.

Conclusion

The this compound-water phase diagram is a rich and complex landscape that is fundamental to the application of this lipid in various scientific and industrial domains. A thorough understanding of the phase transitions as a function of temperature and hydration, coupled with robust experimental characterization, is essential for the rational design of this compound-based systems for applications such as controlled drug release and the structural determination of membrane proteins. The data and methodologies presented in this guide provide a solid foundation for professionals working with this remarkable self-assembling material.

References

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phase diagram of the this compound/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

A Deep Dive into Monoolein: A Technical Guide to its Biocompatibility and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, also known as glyceryl monooleate (GMO), is an amphiphilic lipid composed of a glycerol head group and an oleic acid tail.[1] Its unique ability to self-assemble in aqueous environments into various liquid crystalline structures, such as lamellar, hexagonal, and bicontinuous cubic phases, has made it a cornerstone material in advanced drug delivery systems.[2][3][4] Recognized for its excellent safety profile, this compound is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is included in the FDA's Inactive Ingredients Guide.[2][5][6] This guide provides a comprehensive technical overview of the biocompatibility and biodegradability of this compound, presenting key data, experimental methodologies, and visual workflows to support its application in pharmaceutical development.

Biocompatibility Profile of this compound

This compound is widely regarded as a biocompatible and non-toxic material, a reputation substantiated by numerous in vitro and in vivo studies.[2][5][7] Its structural similarity to biological membranes contributes to its favorable interaction with cells and tissues.[2]

In Vitro Cytotoxicity Studies

The biocompatibility of this compound-based formulations, particularly cubosomes (nanoparticulate dispersions of the cubic phase), has been extensively evaluated against various cell lines. These studies consistently demonstrate low cytotoxicity at concentrations relevant for therapeutic applications.

For instance, glycerol monooleate nanoparticles have shown no significant toxic effects on PC12 cells (a rat model for neuronal differentiation) at concentrations up to 100 µg/mL.[8][9] These nanoparticles did not induce apoptosis or significant changes in the cell cycle.[8][9] Similarly, studies on inner ear-derived OC-k3 cells concluded that GMO nanoparticles were biocompatible at the tested doses and times.[10] Investigations using HeLa cells also reported no toxic effects from this compound-based nanoparticles at short incubation times, based on an 80% viability threshold.[11] However, it is noteworthy that the internal nanostructure can influence toxicity; nanoparticles with emulsion and hexagonal phases were found to be less toxic than those with a cubic phase structure in one study.[12]

| Formulation | Cell Line | Assay | Key Quantitative Finding |

| Glycerol Monooleate (GMO) Nanoparticles | PC12 (Rat Neuronal) | Cell Viability, Cell Cycle, Apoptosis Assays | No significant toxicity observed at concentrations up to 100 µg/mL.[8][9] |

| GMO Nanoparticles (Cubosomes) | OC-k3 (Mouse Organ of Corti) | Cell Viability, Cytomorphological Assays, Western Blot | Found to be biocompatible at the doses and times tested.[10] |

| This compound-based Cubosomes | HeLa (Human Cervical Cancer) | Viability Assays | No toxic effects observed at short incubation times.[11] |

| This compound-Capric Acid Nanoparticles | Not Specified | Cellular Cytotoxicity & Hemolysis Assays | Emulsion and hexagonal phase nanoparticles were less toxic than cubic phase nanoparticles.[12] |

| Cationic Gemini Surfactant:this compound Systems | Not Specified | Cytotoxicity Assays | IC50 values were above 35 µM, indicating good viability.[13] |

In Vivo Biocompatibility and Inflammatory Response

In vivo studies and related evidence support the low inflammatory potential of this compound. Formulations based on this lipid are generally well-tolerated. Interestingly, unloaded this compound nanocarriers have been observed to cause a noticeable reduction in pro-inflammatory cytokines.[14] In one study, quercetin-loaded this compound nanoparticles significantly suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8 in a human bronchial epithelial cell line.[14] This suggests that this compound not only serves as a benign carrier but may also contribute to a favorable inflammatory microenvironment. The bioadhesive nature of this compound facilitates permeation and interaction with epithelial cells, which can enhance drug absorption.[14]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxicity of this compound-based nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

Select a relevant cell line (e.g., HeLa, PC12).

-

Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound Formulations:

-

Prepare serial dilutions of the this compound nanoparticle dispersion in cell culture media to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Remove the old media from the wells and replace it with 100 µL of the media containing the nanoparticle dilutions.

-

Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the percentage of viability against the concentration to determine the IC50 value (the concentration at which 50% of cells are viable).

-

Caption: Inflammatory signaling inhibition by drug-loaded this compound nanocarrier.

Biodegradability Profile of this compound

The biodegradable nature of this compound is a key advantage for its use in pharmaceutical applications, ensuring its clearance from the body and minimizing long-term accumulation.[1][2][5]

Mechanism of Degradation

This compound is an ester of glycerol and oleic acid and is subject to hydrolysis by esterases, particularly lipases, which are ubiquitous in the human body.[1] The enzymatic degradation process cleaves the ester bond, breaking down this compound into its endogenous, non-toxic components: oleic acid and glycerol.[15] Both of these degradation products are readily metabolized through normal physiological pathways. This enzymatic susceptibility is a critical feature, as it allows for the controlled breakdown of this compound-based drug delivery systems and the subsequent release of encapsulated therapeutic agents.

In Vitro Degradation Studies

The rate of this compound degradation can be modulated. For example, one study demonstrated that in the presence of lipase, a blank this compound liquid crystalline phase gel was fully digested into its soluble components within 7 days.[15] The degradation rate can be controlled by incorporating lipase inhibitors into the formulation, which can sustain the lipid matrix for over 30 days, allowing for tunable and sustained drug release.[15]

| Formulation | Enzyme | Assay | Key Quantitative Finding |

| This compound LCP Gel | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | Blank LCP fully digested within 7 days.[15] |

| This compound LCP Gel with Lipase Inhibitor (0.35 wt. %) | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | 49.7 ± 9.5% of original mass remained after 7 days.[15] |

| This compound LCP Gel with Lipase Inhibitor (2.5 wt. %) | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | Degradation rate decreased by almost 6-fold compared to blank LCP.[15] |

Experimental Protocol: In Vitro Enzymatic Degradation Assay

This protocol describes a method to assess the in vitro degradation of a this compound-based formulation (e.g., cubosomes or a hydrogel) by lipase.

-

Preparation of this compound Formulation:

-

Prepare the this compound formulation (e.g., a 5% w/w cubosome dispersion or a hydrated bulk gel).

-

Accurately weigh a specific amount of the formulation (e.g., 100 mg) into multiple vials for different time points.

-

-

Preparation of Degradation Medium:

-

Prepare a buffer solution relevant to the physiological environment of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a stock solution of a relevant lipase (e.g., pancreatic lipase) in the buffer. The concentration will depend on the desired degradation rate (e.g., 1 mg/mL).

-

-

Degradation Experiment:

-

To each vial containing the this compound formulation, add a specific volume of the lipase solution (e.g., 5 mL).

-

For the control group, add the same volume of buffer without the enzyme to identical samples.

-

Incubate all vials in a shaking water bath at 37°C to simulate body temperature and ensure adequate mixing.

-

-

Sample Collection and Analysis:

-

At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove vials from each group (enzyme-treated and control).

-

Stop the enzymatic reaction, for example, by flash-freezing in liquid nitrogen or by adding a lipase inhibitor.

-

Separate the degradation products from the remaining formulation. This can be achieved by centrifugation to pellet the remaining intact nanoparticles, followed by collection of the supernatant.

-

-

Quantification of Degradation:

-

Method A: Gravimetric Analysis (for gels):

-

Carefully remove the remaining gel, freeze-dry it to remove water, and weigh it.

-

Calculate the percentage of mass loss over time compared to the initial dry weight.

-

-

Method B: HPLC Analysis of Degradation Products (for dispersions):

-

Analyze the supernatant for the concentration of the degradation product, oleic acid, using a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate detector (e.g., UV or Mass Spectrometry).

-

Create a standard curve of oleic acid to quantify its concentration in the samples.

-

The increase in oleic acid concentration over time is directly proportional to the degradation of this compound.

-

-

Caption: Experimental workflow for in vitro enzymatic biodegradation assay.

Conclusion

This compound stands out as a premier lipid excipient for pharmaceutical applications due to its well-documented biocompatibility and predictable biodegradability. Extensive in vitro and in vivo data confirm its low toxicity and minimal inflammatory potential. The enzymatic degradation of this compound into endogenous, metabolizable components—oleic acid and glycerol—further underscores its safety and suitability for controlled drug delivery. The ability to form various nanostructures and the potential to modulate its degradation rate offer significant versatility in designing advanced therapeutic systems. For researchers and drug development professionals, this compound represents a reliable, safe, and effective platform for formulating innovative drug products for a wide range of administration routes.

References

- 1. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]

- 6. Glycerol Monooleate: What is it and where is it used? [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of toxicity of glycerol monooleate nanoparticles on PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. research.tue.nl [research.tue.nl]

- 13. mdpi.com [mdpi.com]

- 14. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

lyotropic liquid crystalline phases of monoolein

An In-depth Technical Guide to the Lyotropic Liquid Crystalline Phases of Monoolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MO), a monoglyceride of oleic acid, is a biocompatible and biodegradable lipid that exhibits rich lyotropic liquid crystalline behavior in the presence of water.[1][2] Its ability to self-assemble into highly ordered, nanostructured phases—notably the bicontinuous cubic and inverted hexagonal phases—makes it a subject of intense research and a versatile platform for advanced drug delivery systems.[3][4][5] These phases can encapsulate hydrophilic, hydrophobic, and amphiphilic molecules, offering controlled and sustained release profiles.[1][6] This technical guide provides a comprehensive overview of the core principles of this compound's liquid crystalline phases, detailed experimental protocols for their preparation and characterization, and quantitative structural data for researchers in drug development and materials science.

Introduction to this compound and its Phase Behavior

Glyceryl monooleate (GMO), commonly known as this compound, is a polar lipid composed of a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail.[7] This amphiphilic nature drives its self-assembly in aqueous environments into various thermodynamically stable, ordered structures known as lyotropic liquid crystalline phases.[3][8] The specific phase formed is primarily dependent on the water content and temperature, as detailed in the this compound-water phase diagram.[8][9]

The key mesophases of this compound include:

-

Lamellar Phase (Lα): Consists of flat lipid bilayers stacked in one dimension, separated by water layers.[1][10]

-

Inverted Bicontinuous Cubic Phases (QII): Highly viscous, gel-like phases where a single, continuous lipid bilayer is contorted into a three-dimensional, periodic minimal surface, separating two independent, interwoven water channel networks.[1][11] These structures are particularly valuable for drug delivery due to their unique microstructure.[2][6] The most common cubic phases in the this compound-water system are the Diamond (Pn3m) and Gyroid (Ia3d) phases.[12][13][14]

-

Inverted Hexagonal Phase (HII): Composed of cylindrical water channels encased by a lipid monolayer, arranged on a two-dimensional hexagonal lattice.[1][4][14] This phase typically forms at higher temperatures or lower water content compared to the cubic phases.[1][3]

The cubic phases are especially attractive for drug delivery applications as they are stable at both room and physiological temperatures and can accommodate a wide variety of therapeutic molecules.[1][2] Dispersing these bulk liquid crystalline phases in excess water with a stabilizer, such as a Pluronic block copolymer, results in the formation of nanoparticles known as cubosomes (from cubic phases) or hexosomes (from hexagonal phases).[6]

Structural and Quantitative Data

The structural parameters of this compound's liquid crystalline phases are crucial for understanding their properties and designing effective drug delivery systems. These parameters are highly sensitive to temperature, composition, and the presence of additives.

Table 1: Structural Parameters of this compound Mesophases

| Phase (Space Group) | Condition | Lattice Parameter (a) [Å] | Bilayer Thickness (d_l) [Å] | Water Channel Diameter (d_w) [Å] | Reference(s) |

| Cubic (Pn3m) | 25 °C, excess water | 98.4 | ~40 | ~40 | [3][14] |

| Cubic (Pn3m) | 20 °C | - | 32.8 | 49.6 | [2] |

| Cubic (Pn3m) | 90 °C, excess water | 123 | - | - | [4] |

| Cubic (Ia3d) | 26 °C, 60:40 MO:water | 138 | - | - | [15] |

| Hexagonal (HII) | 90 °C, excess water | 73 | - | 32 | [4] |

| Hexagonal (HII) | 25 °C, with 10 mol% Oleic Acid | 58.1 | - | - | [14] |

Table 2: Drug Encapsulation in this compound-Based Systems

| Drug Type | Example Drug | Encapsulation Efficiency (%) | Loading Mechanism | Reference(s) |

| Anticancer | Doxorubicin, Paclitaxel | 71 - 103% | Lipid Bilayer / Water Channels | [5][16] |

| Hydrophobic | Nifedipine | 93.0% | Lipid Bilayer | [17] |

| Hydrophobic | Spironolactone | 90.2% | Lipid Bilayer | [17] |

| Hydrophilic | δ-Aminolevulinic acid (ALA) | 3% (w/w) loading | Water Channels | [18] |

Experimental Protocols

Precise and reproducible experimental methods are essential for the synthesis and characterization of this compound liquid crystalline phases.

Preparation of Bulk this compound Cubic Phase

This protocol describes the preparation of a bulk gel of the Pn3m cubic phase.

Materials:

-

This compound (purity ≥ 99%)

-

Purified water (e.g., Milli-Q)

-

Glass vials with airtight seals

-

Syringes or positive displacement pipettes

-

Centrifuge capable of mixing viscous samples (e.g., a "speed mixer") or a robust vortex mixer.

Methodology:

-

Weigh the desired amount of this compound directly into a glass vial. For lab-scale preparations, 100-500 mg is typical.

-

Add the appropriate amount of water to achieve the desired water content. For the Pn3m phase, a this compound:water ratio of approximately 60:40 (w/w) is common.[19]

-

Seal the vial tightly to prevent water evaporation.

-

Gently warm the mixture to ~40-45 °C to melt the this compound, which facilitates initial mixing.

-

Homogenize the sample. This can be achieved by repeated centrifugation cycles (e.g., 5-10 minutes at 3000 rpm), inverting the vial between cycles, until the sample is visually homogeneous, transparent, and highly viscous.

-

Allow the sample to equilibrate at the desired temperature (e.g., 25 °C) for at least 24-48 hours before characterization. The final product should be a stiff, optically isotropic gel.

Preparation of Cubosome Dispersions (Top-Down Method)

This protocol describes the dispersion of a bulk cubic phase into nanoparticles.

Materials:

-

Pre-formed this compound bulk cubic phase

-

Aqueous solution of a stabilizer (e.g., Pluronic F127 or F108, typically 0.5-1.0% w/w)[19]

-

High-energy sonicator (probe or bath) or high-pressure homogenizer.

Methodology:

-

Prepare the bulk this compound cubic phase as described in Protocol 3.1.

-

Add a quantity of the bulk phase to the stabilizer solution. A final lipid concentration of 1-5% (w/w) is typical.[1]

-

Disperse the mixture using high-energy input. For sonication, use a probe sonicator with pulses (e.g., 1 second on, 1 second off) in an ice bath to prevent overheating, for a total of 10-20 minutes or until a milky white, homogeneous dispersion is formed.

-

The resulting nanoparticle suspension (cubosomes) can be filtered through a coarse filter (e.g., 0.45 µm) to remove any large aggregates or titanium particles from the sonicator probe.

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the liquid crystalline phase and determining its structural parameters.[6][20]

Methodology:

-

Sample Preparation: Load the viscous bulk gel or the aqueous cubosome dispersion into a thin-walled glass or quartz capillary (e.g., 1.0-1.5 mm diameter). Seal the capillary ends with wax or epoxy to prevent dehydration.

-

Data Acquisition:

-

Mount the sample in a temperature-controlled holder in the SAXS instrument.

-

Expose the sample to a collimated X-ray beam (a synchrotron source is often used for high resolution and short acquisition times).[21]

-

Collect the scattered X-rays on a 2D detector. The sample-to-detector distance is chosen to resolve the characteristic length scales of the mesophases (typically 50-200 Å).

-

-

Data Analysis:

-

Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ).

-

Identify the positions of the Bragg diffraction peaks.

-

Determine the ratio of the q-values of the peaks. These ratios are characteristic of the crystallographic space group of the phase.[22][23]

-

Pn3m (Diamond Cubic): Peak ratios of √2, √3, √4, √6, √8...

-

Ia3d (Gyroid Cubic): Peak ratios of √6, √8, √14, √16...

-

HII (Hexagonal): Peak ratios of 1, √3, √4, √7...

-

-

Calculate the lattice parameter (a) from the position of the first peak (q_hkl) using the formula: a = 2π√(h²+k²+l²)/q_hkl, where (hkl) are the Miller indices of the reflection.[24]

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature.[4]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the hydrated this compound sample (typically 1-5 mg) into a hermetic aluminum DSC pan.[4] Seal the pan to prevent water loss during the experiment.

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat and/or cool the sample at a controlled rate (e.g., 1-5 °C/min) over the temperature range of interest.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

Visualizing Structures and Workflows

Diagrams created using the DOT language to illustrate key concepts.

Structure of this compound Mesophases

Caption: Simplified representation of this compound mesophases.

This compound-Water Phase Transitions

Caption: Phase progression with increasing water and temperature.

Experimental Workflow: Cubosome Preparation & Characterization

Caption: Workflow for cubosome preparation and characterization.

Drug Loading in Bicontinuous Cubic Phases

Caption: Encapsulation sites for drugs in cubic phases.

Conclusion

The represent a robust and versatile platform for a wide range of scientific and pharmaceutical applications. Their well-defined, tunable nanostructures provide unique environments for the encapsulation and controlled delivery of therapeutic agents. A thorough understanding of the this compound-water phase diagram, coupled with precise experimental techniques for preparation and characterization, is paramount for harnessing the full potential of these advanced materials. This guide provides the foundational data and methodologies to empower researchers and developers to innovate within this exciting field.

References

- 1. 4.3. Preparation of Cubosomes [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lipid cubic phases for improved topical drug delivery in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cubosomal lipid formulation of nitroalkene fatty acids: Preparation, stability and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tutorial Liquid crystals [sastutorials.org]

- 23. biorxiv.org [biorxiv.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. hitachi-hightech.com [hitachi-hightech.com]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

The Role of Monoolein in Biological Systems: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoolein, a monoglyceride derived from oleic acid and glycerol, holds a multifaceted role in biological systems. While traditionally recognized for its structural functions in lipid metabolism and its utility as a biomaterial, recent discoveries have unveiled a more nuanced involvement in cellular signaling. This technical guide provides an in-depth exploration of the dual roles of this compound isomers: the well-characterized 1-monoolein, pivotal in forming biocompatible liquid crystalline phases for drug delivery, and its lesser-known but functionally distinct isomer, 2-oleoylglycerol (2-OG), an endogenous signaling molecule. We will dissect its metabolic lifecycle, its profound impact on the physical properties of cellular membranes, and its specific engagement in G-protein coupled receptor signaling pathways. This document consolidates key quantitative data, details critical experimental methodologies, and presents complex biological relationships through structured diagrams to serve as a comprehensive resource for the scientific community.

Introduction: The Tale of Two Isomers

This compound, chemically known as monooleoylglycerol, is an amphiphilic lipid comprising a glycerol headgroup and an 18-carbon oleic acid tail featuring a single cis-double bond.[1] This structure imparts the ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, including lamellar, hexagonal, and bicontinuous cubic phases.[2] This property is central to its application in biotechnology and drug delivery.

In biological contexts, it is crucial to distinguish between two positional isomers, as their functions are remarkably divergent:

-

1-Monoolein (1-Oleoyl-rac-glycerol): This is the most common isomer, often referred to simply as this compound or glyceryl monooleate (GMO). It is a key intermediate in the digestion of dietary fats and is primarily recognized for its structural and physicochemical properties. Its main biological relevance stems from its role in metabolism and its extensive use as an exogenous agent to create drug delivery systems and matrices for protein crystallization.

-

2-Monoolein (2-Oleoylglycerol or 2-OG): This isomer is a significant endogenous signaling molecule. It acts as a primary agonist for the G-protein coupled receptor GPR119, playing a critical role in metabolic regulation, particularly in the secretion of incretin hormones.[1][3]

This guide will explore the distinct and overlapping roles of these isomers, from the structural and metabolic functions of 1-monoolein to the specific signaling cascades initiated by 2-OG.

Endogenous Roles and Metabolic Lifecycle

This compound isomers are integral to lipid metabolism. Their lifecycle begins with the digestion of dietary triglycerides and ends with their hydrolysis into glycerol and free fatty acids.

Digestion of Triglycerides and Formation

Dietary triglycerides are primarily hydrolyzed in the small intestine by pancreatic lipase. This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions of the triglyceride backbone, leading to the formation of two free fatty acids and one 2-monoacylglycerol, predominantly 2-oleoylglycerol (2-OG), given the high abundance of oleic acid at the sn-2 position of dietary fats.[1] It is estimated that the daily production of 2-OG in the human intestinal lumen can be between 15 and 20 grams, making it a highly abundant lipid metabolite.[1][4]

Interaction with Lipoprotein Lipase (LPL)

This compound also plays a regulatory role in the activity of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins. Certain apolipoproteins can inhibit LPL activity; however, the presence of monoglycerides like this compound can reverse this inhibition.[5] This suggests that the generation of this compound during lipolysis may act as a positive feedback mechanism to facilitate the complete hydrolysis of triglycerides.[5]

Degradation by Monoacylglycerol Lipase (MAGL)

Both 1-monoolein and 2-OG are ultimately hydrolyzed by the enzyme monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that catalyzes the breakdown of monoacylglycerols into a free fatty acid (oleic acid) and glycerol.[6] This enzymatic step is critical for terminating the signaling activity of 2-OG and for the complete breakdown of dietary monoglycerides.

The lifecycle of monoacylglycerols, highlighting the distinct fates of the 1- and 2-isomers, is depicted below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Activation of protein kinase C in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Monoolein-Based Cubosomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of monoolein-based cubosomes, which are advanced lipid-based nanoparticles with significant potential in drug delivery. Cubosomes are biocompatible, capable of encapsulating a wide range of therapeutic agents (hydrophilic, hydrophobic, and amphiphilic), and offer sustained-release characteristics.[1][2][3]

Introduction to this compound-Based Cubosomes

This compound (glyceryl monooleate or GMO) is a polar, unsaturated monoglyceride that is a widely used amphiphilic lipid for forming cubosomes.[1] When hydrated, this compound self-assembles into bicontinuous cubic liquid crystalline phases, which can be dispersed into sub-micron, nanostructured particles known as cubosomes.[3][4][5] These particles possess a unique internal structure resembling a honeycomb, with two continuous, non-intersecting aqueous channels separated by a lipid bilayer.[6][7] This structure provides a large interfacial area, making cubosomes excellent carriers for various bioactive molecules.[4][8] The most common stabilizer used in this compound-based cubosome formulations is Poloxamer 407 (also known as Pluronic F127).[1][4]

Preparation Methods

There are two primary approaches for preparing this compound-based cubosomes: the top-down method and the bottom-up method.[4][9] Both methods require a lipid (this compound) and a stabilizer to prevent aggregation of the dispersed particles.[1][9]

Top-Down Method (High-Energy Approach)

The top-down method is the most conventional and widely used technique for preparing this compound-based cubosomes.[9][10] It involves the dispersion of a bulk viscous cubic phase into an aqueous medium using high energy.

Workflow for the Top-Down Preparation of this compound-Based Cubosomes

Caption: Workflow of the top-down method for cubosome preparation.

Experimental Protocol: Top-Down Method

-

Preparation of the Bulk Cubic Phase:

-

Melt the required amount of this compound at a temperature just above its melting point (35-37°C).[1]

-

Separately, prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407).

-

Add the melted this compound to the stabilizer solution with gentle stirring.

-

Allow the mixture to equilibrate at a controlled temperature to form a homogenous, viscous bulk cubic phase. Hydration levels for this compound to form the cubic phase are typically between 20-40% w/w.[3]

-

-

Dispersion:

-

Add the bulk cubic phase to an excess of the aqueous phase (e.g., deionized water or buffer).

-

Subject the mixture to high-energy dispersion using either a high-pressure homogenizer or a sonicator.[9]

-

High-Pressure Homogenization: Process the mixture for a specified number of cycles at a defined pressure. Temperature control during homogenization is crucial, with studies suggesting optimal dispersion between 40-60°C.

-

Sonication: Use a probe sonicator at a specific amplitude and cycle for a set duration.[11][12] It is advisable to use a temperature-controlled system to prevent overheating.[13]

-

-

-

Optional Post-Processing:

-

The resulting dispersion can be filtered through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.

-

Store the cubosome dispersion at a suitable temperature (e.g., 4°C or room temperature) for further characterization and use. Cubosomes prepared by this method have been reported to be stable for up to a year.[9][10]

-

Bottom-Up Method (Low-Energy Approach)

The bottom-up approach, also known as the solvent dilution or liquid precursor method, involves the formation of cubosomes from a precursor solution with minimal energy input.[1][4] This method is particularly advantageous for encapsulating temperature-sensitive drugs.[1]

Workflow for the Bottom-Up Preparation of this compound-Based Cubosomes

Caption: Workflow of the bottom-up method for cubosome preparation.

Experimental Protocol: Bottom-Up Method

-

Preparation of the Liquid Precursor:

-

Dissolve this compound in a suitable hydrotropic solvent, such as ethanol. The hydrotrope prevents the formation of a viscous liquid crystalline phase at high lipid concentrations.[4]

-

-

Formation of Cubosomes:

-

Prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407).

-

Inject the this compound-ethanol precursor solution into the aqueous stabilizer solution under gentle magnetic stirring.

-

The dilution of the precursor leads to the spontaneous formation and crystallization of cubosomes.

-

-

Solvent Removal:

-

The hydrotropic solvent (ethanol) is typically removed from the final dispersion by evaporation under reduced pressure (e.g., using a rotary evaporator).

-

Drug Loading in this compound-Based Cubosomes

Drugs can be incorporated into cubosomes either during or after their formation.

-

During Formation: For the top-down method, the drug can be added to the molten this compound (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs) before homogenization. In the bottom-up method, the drug can be dissolved in the liquid precursor or the aqueous phase.

-

After Formation (Incubation): The drug can be incubated with a pre-formed cubosome dispersion, allowing it to partition into the lipidic or aqueous domains of the nanoparticles.[4]

Characterization of this compound-Based Cubosomes

Thorough characterization is essential to ensure the quality and performance of the prepared cubosomes.

Workflow for Cubosome Characterization

Caption: Key characterization techniques for cubosome analysis.

Protocols for Key Characterization Techniques:

-

Dynamic Light Scattering (DLS):

-

Dilute the cubosome dispersion with deionized water or the appropriate buffer to a suitable concentration.

-

Measure the particle size (z-average diameter) and Polydispersity Index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). PDI values below 0.3 are generally indicative of a monodisperse population.[2]

-

-

Zeta Potential:

-

Dilute the cubosome dispersion in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity.

-

Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and colloidal stability of the dispersion. Values around ±30 mV suggest good stability.[14]

-

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM):

-

Apply a small drop of the cubosome dispersion to a TEM grid.

-

Blot the excess liquid and rapidly plunge-freeze the grid in liquid ethane.

-

Image the vitrified sample under cryogenic conditions to visualize the morphology and internal cubic structure of the nanoparticles.[7]

-

-

Small-Angle X-ray Scattering (SAXS):

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Separate the unencapsulated drug from the cubosome dispersion using techniques like ultracentrifugation or dialysis.

-

Quantify the amount of drug in the supernatant (for unencapsulated drug) or in the lysed cubosomes (for encapsulated drug) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

-

-

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting physicochemical properties of this compound-based cubosomes from various studies.

Table 1: Formulation Parameters for this compound-Based Cubosomes

| Component | Concentration Range | Purpose | Reference |

| This compound (GMO) | 2.5% - 10% w/w of total dispersion | Lipid phase for cubic structure formation | |